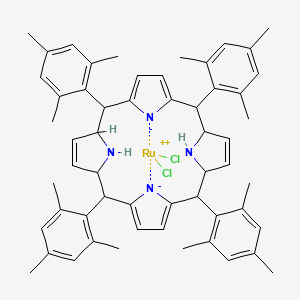![molecular formula C18H24ClNO4 B14787731 4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14787731.png)
4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arbutamine Hydrochloride is a synthetic catecholamine with positive chronotropic and inotropic properties. It is primarily used as a cardiac stimulant to elicit acute cardiovascular responses similar to those produced by exercise. This compound is particularly useful in diagnosing the presence or absence of coronary artery disease in patients who cannot exercise adequately .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Arbutamine Hydrochloride involves the reaction of 4-hydroxyphenylbutylamine with 3,4-dihydroxybenzaldehyde under specific conditions to form the desired product. The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the correct formation of the catecholamine structure .
Industrial Production Methods: Industrial production of Arbutamine Hydrochloride involves large-scale synthesis using automated and computer-controlled systems to maintain consistency and purity. The process includes multiple purification steps such as crystallization and filtration to achieve the pharmaceutical-grade compound .
化学反応の分析
Types of Reactions: Arbutamine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are important intermediates in various biochemical pathways.
Reduction: The compound can be reduced to form different catecholamine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of catalysts and solvents like acetic acid or ethanol.
Major Products Formed:
Oxidation: Quinones and other oxidized catecholamine derivatives.
Reduction: Reduced catecholamine derivatives.
Substitution: Various substituted catecholamine compounds.
科学的研究の応用
Arbutamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study catecholamine behavior and reactions.
Biology: Employed in research on adrenergic receptors and their role in cardiovascular physiology.
Medicine: Utilized in diagnostic procedures for coronary artery disease and in studies on cardiac stress responses.
Industry: Applied in the development of new cardiac stimulants and related pharmaceuticals
作用機序
Arbutamine Hydrochloride exerts its effects by stimulating beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. This stimulation leads to an increase in heart rate (chronotropic effect) and an increase in the force of cardiac contraction (inotropic effect). These actions mimic the effects of exercise, thereby increasing cardiac work and provoking myocardial ischemia in patients with compromised coronary arteries .
類似化合物との比較
Isoproterenol: Another synthetic catecholamine with similar beta-adrenergic receptor activity but with a higher degree of hypotension.
Uniqueness: Arbutamine Hydrochloride is unique in its balanced beta-adrenergic receptor activity, providing cardiac stress with a lower degree of hypotension compared to other catecholamines like isoproterenol. This makes it particularly useful in diagnostic settings where controlled cardiac stress is required .
特性
分子式 |
C18H24ClNO4 |
|---|---|
分子量 |
353.8 g/mol |
IUPAC名 |
4-[1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14;/h4-9,11,18-23H,1-3,10,12H2;1H |
InChIキー |
ATBUNPBAFFCFKY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one](/img/structure/B14787679.png)
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate](/img/structure/B14787689.png)

![[4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester](/img/structure/B14787692.png)

![2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14787701.png)


![2-amino-N-cyclopropyl-N-[(2-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B14787726.png)


